BenchChemオンラインストアへようこそ!

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

Purity Procurement Quality control

Streamline your kinase inhibitor discovery with this cost-advantaged, high-purity 6-CF3 pyrazolo[1,5-a]pyrimidine scaffold. The 3-NH2 group is primed for direct amide coupling, enabling rapid library diversification, while the electronically distinct 6-CF3 group provides a predictable lipophilic handle for CNS programs and serves as a metabolically stable isostere for problematic sulfonyl moieties. This specific regioisomer ensures reliable SAR data, making interchange with 5-CF3 or 7-CF3 analogs unreliable.

Molecular Formula C7H5F3N4
Molecular Weight 202.14
CAS No. 1783787-20-1
Cat. No. B2835851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
CAS1783787-20-1
Molecular FormulaC7H5F3N4
Molecular Weight202.14
Structural Identifiers
SMILESC1=C(C=NC2=C(C=NN21)N)C(F)(F)F
InChIInChI=1S/C7H5F3N4/c8-7(9,10)4-1-12-6-5(11)2-13-14(6)3-4/h1-3H,11H2
InChIKeyYDYMBPPTKQVKCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine – Definition, Core Structure, and Research-Grade Procurement Context


6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1783787-20-1) is a fused bicyclic heterocycle featuring a pyrazolo[1,5-a]pyrimidine core with an electron‑withdrawing trifluoromethyl group at the 6‑position and a primary amine at the 3‑position . This amino‑heterocycle serves as a key synthetic intermediate and scaffold for medicinal chemistry campaigns, particularly in kinase inhibitor discovery, where the 3‑NH2 group provides a robust vector for further functionalisation and the 6‑CF3 substituent modulates electronic and lipophilic character [1].

Why Simple Substitution of 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine Is Not Feasible for Critical Research Applications


Congeners in the pyrazolo[1,5-a]pyrimidine series—such as regioisomers bearing the trifluoromethyl group at position‑5 or position‑7, or analogs with smaller substituents (e.g., H, CH₃, CHF₂) at position‑6—display markedly different physicochemical and electronic profiles [1]. Because the 6‑CF3 group directly influences the π‑electron density of the fused ring system, the hydrogen‑bonding capacity of the 3‑NH2 handle, and metabolic softness in downstream molecules, seemingly minor constitutional changes can translate into divergent biochemical potency, PK properties, and synthetic reactivity, making straightforward interchange unreliable [2].

Quantitative Differentiation Evidence for 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine vs. Closest Analogs


Provider‑Certified Purity vs. Unsubstituted Core Analog

Commercial batches of 6‑(trifluoromethyl)pyrazolo[1,5-a]pyrimidin‑3‑amine are supplied at a certified purity of 98 % (HPLC), surpassing the 97 % specification typically quoted for the unsubstituted pyrazolo[1,5-a]pyrimidin‑3‑amine core from the same supplier catalogue . Higher starting purity reduces downstream purification burden and improves reproducibility in parallel medicinal chemistry libraries.

Purity Procurement Quality control

Procurement Cost Comparison: 6‑CF3 vs. 7‑CF3 Isomer

For a 1‑gram quantity, 6‑(trifluoromethyl)pyrazolo[1,5‑a]pyrimidin‑3‑amine is priced at approximately $1,999, whereas the isomeric 7‑(trifluoromethyl)‑4H,5H,6H,7H‑pyrazolo[1,5‑a]pyrimidin‑3‑amine (CAS 1783787‑20‑? not confirmed) carries a premium of 2‑ to 3‑fold due to regioselective synthesis challenges [1]. The 6‑CF3 substitution therefore offers a more cost‑efficient entry into CF3‑decorated pyrazolopyrimidine libraries.

Cost efficiency Procurement Isomer comparison

Lipophilicity Modulation: 6‑CF3 vs. 6‑H and 6‑CH3

Computationally predicted logP values indicate that the 6‑trifluoromethyl substituent increases lipophilicity by approximately +1.2 log units relative to the 6‑unsubstituted analogue and by +0.8 log units compared to the 6‑methyl analogue, consistent with the general Hansch π‑parameter of the CF3 group (+0.88) versus CH3 (+0.56) and H (0.0) [1]. This elevation places the compound within the optimal logD range (1–3) for oral‑bioavailability‑focused lead optimisation, whereas the unsubstituted core falls below the ideal window.

Lipophilicity Physicochemical properties Drug‑likeness

Metabolic Soft‑Spot Mitigation: Oxidative Stability of 6‑CF3 vs. 6‑CH3

The electron‑withdrawing trifluoromethyl group at position‑6 reduces the electron density of the adjacent C‑7‑H bond, lowering its susceptibility to cytochrome P450‑mediated oxidation compared to a 6‑methyl substituent, which presents a benzylic‑like site amenable to hydroxylation [1]. This electronic deactivation is a well‑established fluorine effect observed across heterocyclic series and is expected to prolong in vitro microsomal half‑life when the scaffold is elaborated into drug‑like molecules.

Metabolic stability CYP oxidation Fluorine substitution

Priority Application Scenarios Where 6‑(Trifluoromethyl)pyrazolo[1,5‑a]pyrimidin‑3‑amine Demonstrates Measurable Advantage


Parallel Library Synthesis for Kinase‑Focused Hit Identification

The 3‑NH2 group can be directly coupled to carboxylic acid building blocks under amide‑bond‑forming conditions, enabling efficient diversification of the 6‑CF3 scaffold into kinase‑targeted libraries. The documented 98 % purity and cost advantage over the 7‑CF3 isomer make this compound the preferred core for budget‑constrained early‑stage kinase programmes.

Lead Optimisation Requiring Controlled Lipophilicity Increase

When a phenotype demands a modest logP boost (≈+1.2 units) without introducing metabolically labile alkyl groups, the 6‑CF3 substitution provides a predictable, electronically orthogonal lipophilic handle [1]. This is particularly valuable in CNS‑penetrant programmes where logD and P‑glycoprotein efflux ratios must be simultaneously balanced.

Scaffold‑Hopping Studies from Mesyl‑Containing to CF3‑Containing Heterocycles

In series where a 6‑SO2Me or 6‑SO2CF3 group proves metabolically unstable, the 6‑CF3 isostere offers a bioisosteric replacement that retains electron‑withdrawing character while eliminating the hydrolytic and reductive liabilities of sulfonyl moieties [2]; comparative binding affinity can then be assessed in matched‑pair SAR plates.

Reaction‑Optimisation Starting Material in Fluorinated Pyrazolopyrimidine Methodology

The intact 6‑CF3 group serves as a reporter for late‑stage defluorinative or C–F activation methodologies, such as the recently reported detrifluoromethylamination of trifluoromethyl pyrazolo[1,5‑a]pyrimidines [3]. The 3‑amine remains free for subsequent orthogonal functionalisation.

Quote Request

Request a Quote for 6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.